Cas no 1628451-85-3 (5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile)

5-Bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a bromo-substituted thiazole core with a trifluoromethyl group and a nitrile functionality at the 3- and 4-positions, respectively. This structure imparts high reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo and nitrile substituents offer versatile sites for further functionalization via cross-coupling or nucleophilic substitution reactions. Its robust stability under various reaction conditions and compatibility with diverse synthetic methodologies make it a preferred choice for constructing complex molecules, particularly in medicinal chemistry for the development of bioactive compounds.
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile structure
1628451-85-3 structure
Product Name:5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
CAS No:1628451-85-3
MF:C5BrF3N2S
MW:257.031108856201
MDL:MFCD30481434
CID:4611471
PubChem ID:90418262
Update Time:2025-06-28

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
    • 4-Isothiazolecarbonitrile, 5-bromo-3-(trifluoromethyl)-
    • MDL: MFCD30481434
    • Inchi: 1S/C5BrF3N2S/c6-4-2(1-10)3(11-12-4)5(7,8)9
    • InChI Key: GWISYIRUNXAXEI-UHFFFAOYSA-N
    • SMILES: S1C(Br)=C(C#N)C(C(F)(F)F)=N1

5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile Pricemore >>

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Additional information on 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile

5-Bromo-3-(Trifluoromethyl)-1,2-Thiazole-4-Carbonitrile (CAS No. 1628451-85-3)

5-Bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile, with the CAS number 1628451-85-3, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position, along with a cyano group at the 4-position, endows this molecule with unique electronic and structural properties.

The synthesis of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient pathways for its production, reducing costs and minimizing environmental impact. Researchers have also explored green chemistry approaches to synthesize this compound, leveraging biocatalysts and renewable feedstocks.

5-Bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has found applications in various industries due to its versatile reactivity. In pharmaceutical research, this compound serves as a valuable intermediate in the synthesis of bioactive molecules targeting specific therapeutic areas such as oncology and infectious diseases. Its ability to undergo nucleophilic substitution reactions makes it particularly useful in drug design.

In the field of agrochemicals, 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has been employed as a precursor for developing novel pesticides with enhanced efficacy and reduced environmental toxicity. Recent studies have demonstrated its potential as a building block for fungicides that exhibit broad-spectrum activity against plant pathogens.

The electronic properties of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile make it an attractive candidate for applications in optoelectronics. Its ability to act as an electron-deficient acceptor in donor–acceptor systems has been exploited in the development of organic photovoltaic materials. Researchers have reported promising results in terms of power conversion efficiency when this compound is incorporated into bulk heterojunction solar cells.

In terms of environmental impact, studies on the degradation pathways of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile have revealed that it undergoes rapid hydrolysis under acidic conditions, leading to the formation of less hazardous byproducts. This information is crucial for assessing its safety profile and ensuring compliance with regulatory standards.

The future outlook for 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is bright, with ongoing research focusing on expanding its applications in advanced materials and biotechnology. Collaborative efforts between academic institutions and industry partners are expected to unlock new potential uses for this versatile compound.

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